molecular formula C17H18O2 B14176787 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 874398-07-9

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene

Katalognummer: B14176787
CAS-Nummer: 874398-07-9
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: URRNZEGCIJOUAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylbutenyl ether group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-phenylbut-3-en-2-ol with 1-methoxy-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of 1-methoxy-4-[(1-phenylbut-3-en-2-yl)carbonyl]benzene.

    Reduction: Formation of 1-methoxy-4-[(1-phenylbutyl)oxy]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets. The methoxy and phenylbutenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(1-methylpropyl)benzene

Comparison: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to the presence of both a methoxy group and a phenylbutenyl ether group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the phenylbutenyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Eigenschaften

CAS-Nummer

874398-07-9

Molekularformel

C17H18O2

Molekulargewicht

254.32 g/mol

IUPAC-Name

1-methoxy-4-(1-phenylbut-3-en-2-yloxy)benzene

InChI

InChI=1S/C17H18O2/c1-3-15(13-14-7-5-4-6-8-14)19-17-11-9-16(18-2)10-12-17/h3-12,15H,1,13H2,2H3

InChI-Schlüssel

URRNZEGCIJOUAC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.